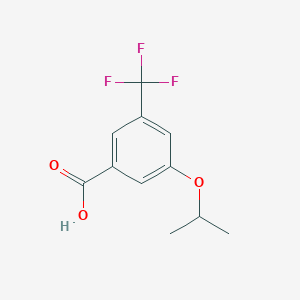![molecular formula C8H5ClN2O B6152467 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile CAS No. 1502197-74-1](/img/new.no-structure.jpg)
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile: is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties This compound is characterized by a fused furan and pyridine ring system, with a chlorine atom and a nitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with furan derivatives in the presence of a base and a suitable solvent. The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of furanone derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the chlorine atom can participate in halogen bonding, enhancing binding affinity .
Comparison with Similar Compounds
- 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde
- 2-chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile
Comparison:
- 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and potential biological activity.
- 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde differs by having an aldehyde group instead of a nitrile group, affecting its reactivity and applications.
- 2-chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile includes a phenyl group, which can influence its chemical properties and potential uses.
- 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile has additional methyl groups, impacting its steric and electronic characteristics .
Properties
CAS No. |
1502197-74-1 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5(2-10)1-6-3-12-4-7(6)11-8/h1H,3-4H2 |
InChI Key |
RYHUVKYOLCRBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(N=C2CO1)Cl)C#N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



